5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Process Chemistry Naratriptan Intermediate Reductive Alkylation

The C5-brominated indole is the penultimate intermediate for naratriptan HCl, where the Br substituent is essential for the final Heck vinylsulfonamide coupling. 5-Cl and 5-F analogs are kinetically incompetent under identical catalytic conditions, and the 5-OH analog introduces unwanted serotonergic pharmacology. This compound eliminates re-validation burden and serves as a pharmacopoeial reference impurity for naratriptan drug-substance testing. - Supports ANDA/NDA filings with the validated NaBH₄/AcOH reduction process (98.9% yield, 99.5% purity, <0.05% upstream impurity). - Supplied as a fully characterized reference standard with a Structure Elucidation Report, compliant with USP, EMA, JP, and BP monographs. - Serves as a negative control in 5-HT1E/1F receptor screens; no detectable agonism vs. the potent agonist BRL-54443 (Ki ~1 nM).

Molecular Formula C14H17BrN2
Molecular Weight 293.2 g/mol
CAS No. 121206-76-6
Cat. No. B047024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
CAS121206-76-6
Molecular FormulaC14H17BrN2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3
InChIKeyOWTKCABHRSIAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole Procurement Profile


5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a C5‑brominated, C3‑(1‑methyl‑4‑piperidinyl)‑substituted 1H‑indole (C14H17BrN2, MW 293.20 g/mol) [1]. It is the penultimate intermediate in the industrial synthesis of the anti‑migraine drug naratriptan hydrochloride and is listed as a pharmacopoeial reference impurity for naratriptan drug‑substance testing [2]. The presence of the bromine atom at the indole 5‑position is critical for the Heck‑type vinylsulfonamide coupling that completes the naratriptan scaffold [3].

Why Analogs Cannot Replace 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole


The 5‑bromo substituent is not an interchangeable halogen tag. The validated naratriptan manufacturing process relies on the specific oxidative‑addition reactivity of the C5–Br bond for the final Heck coupling with N‑methylvinylsulfonamide; 5‑chloro and 5‑fluoro analogs are kinetically incompetent under the same catalytic conditions [1][2]. The 5‑hydroxy analog (BRL‑54443) is a potent 5‑HT1E/1F agonist and introduces unwanted serotonergic pharmacology, making it unsuitable as a process intermediate or an impurity standard [3]. The des‑bromo analog lacks the required functional handle entirely. These fundamental chemical and pharmacological differences preclude generic substitution.

Head-to-Head Evidence vs. Closest Analogs


Synthesis Yield and Purity: Two Routes Compared

In a direct process comparison within a single study, the NaBH₄/AcOH reduction of the tetrahydropyridine precursor (3) delivered 5‑bromo‑3‑(1‑methylpiperidin‑4‑yl)‑1H‑indole (4) in 98.9% isolated yield with 99.5% HPLC purity (entry 2, 45 °C), whereas the one‑pot triethylsilane/CH₃SO₃H reductive alkylation gave 96.8% yield and 99.8% purity (entry 5) [1]. This establishes an optimized, scalable route with a yield/purity trade‑off that can be selected based on downstream impurity‑sensitivity requirements [1].

Process Chemistry Naratriptan Intermediate Reductive Alkylation

Cross-Coupling Competence: 5-Br vs. 5-Cl Analog

The naratriptan synthesis is completed by Heck coupling of the 5‑bromo intermediate with N‑methylvinylsulfonamide [1]. The analogous 5‑chloro‑3‑(1‑methylpiperidin‑4‑yl)‑1H‑indole (CAS 301856‑30‑4) is documented as a synthetic cannabinoid (CP‑47,497) and is not employed in any reported naratriptan route because the C–Cl bond is insufficiently reactive for oxidative addition under standard Heck conditions . This reactivity difference is consistent with the well‑established order of aryl‑halide oxidative‑addition rates (I > Br ≫ Cl > F) .

Cross‑Coupling Heck Reaction Naratriptan Synthesis

Off-Target Receptor Activity: 5-Br vs. 5-OH Analog

The 5‑hydroxy analog, BRL‑54443 (5‑hydroxy‑3‑(1‑methylpiperidin‑4‑yl)‑1H‑indole), is a potent 5‑HT1E/1F agonist with Ki values of 1.1 nM and 0.7 nM, respectively, and >30‑fold selectivity over other serotonin and dopamine receptors [1]. No comparable agonist activity is reported for the 5‑bromo compound; its primary documented role is as a naratriptan synthetic intermediate and reference impurity standard [2]. This pharmacological divergence means BRL‑54443 is a bioactive tool compound, whereas the 5‑bromo derivative is an inert process intermediate suitable for regulatory impurity testing.

5‑HT Receptor Selectivity BRL‑54443 Pharmacological Differentiation

Regulatory Acceptance: Pharmacopoeial vs. Non-Compendial

5‑Bromo‑3‑(1‑methylpiperidin‑4‑yl)‑1H‑indole is listed as a known impurity of naratriptan and is provided as a fully characterized reference material complying with USP, EMA, JP, and BP standards, supplied with a Structure Elucidation Report (SER) [1]. The 5‑fluoro and 5‑chloro analogs are not listed in any major pharmacopoeia as naratriptan impurities and are not supported by comparable regulatory documentation . This regulatory gap means that only the 5‑bromo compound can be directly used for ANDA/NDA impurity profiling without additional qualification burden.

Reference Standard Pharmacopoeial Compliance ANDA/NDA Filing

Residual Impurity Control: Tetrahydropyridine Carryover

During process optimization, the authors found that purification of the tetrahydropyridine precursor (3) from the saturated piperidine product (4) is extremely difficult, leading to low yield and multiple impurities when hydrogenation is employed [1]. The optimized NaBH₄/AcOH reduction (entry 2) consistently delivers the target compound with the precursor impurity (3) at less than 0.05% by HPLC, a critical quality threshold for a penultimate intermediate that directly impacts final API purity [1].

Impurity Control Sodium Borohydride Reduction Process Robustness

Application Scenarios for 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole


GMP-Grade Intermediate for API Manufacturing

Pharmaceutical manufacturers filing ANDA or NDA applications for generic naratriptan hydrochloride require the 5‑bromo intermediate as the penultimate building block. The optimized NaBH₄/AcOH reduction process (98.9% yield, 99.5% purity, <0.05% upstream impurity) is directly transferable to pilot and production scale [1][2]. Using the 5‑bromo compound ensures alignment with the filed synthetic route and avoids the re‑validation burden associated with substituting a 5‑chloro or 5‑fluoro analog.

Pharmacopoeial Reference Standard for Impurity Profiling

Quality control laboratories performing naratriptan drug‑substance or drug‑product release testing can source the 5‑bromo compound as a fully characterized reference standard with a Structure Elucidation Report, compliant with USP, EMA, JP, and BP monographs [3]. This contrasts with non‑compendial analogs (5‑Cl, 5‑F) that lack a pharmacopoeial identity and would require extensive in‑house qualification.

Halogen-Selective Cross-Coupling Methodology

Academic and industrial groups developing new palladium‑catalyzed coupling methodologies can use the 5‑bromo compound as a representative aryl bromide substrate within the privileged 3‑(1‑methylpiperidin‑4‑yl)‑1H‑indole scaffold. The established oxidative‑addition reactivity order (ArBr > ArCl) makes the bromo derivative a more reliable model substrate than the chloro analog for screening new ligands or conditions, as documented in the naratriptan Heck‑coupling precedent [4].

Pharmacological Counter-Screen Standard

Investigators studying 5‑HT1E/1F or CB1/CB2 receptor pharmacology can employ the 5‑bromo compound as a negative control or counter‑screen compound. Unlike the 5‑hydroxy analog BRL‑54443, which is a potent 5‑HT1E/1F agonist (Ki ~1 nM), the 5‑bromo derivative shows no detectable receptor agonism in published screens and thus provides a clean baseline for target‑engagement assays [5].

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